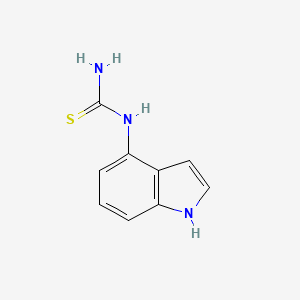

N-(1H-indol-4-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

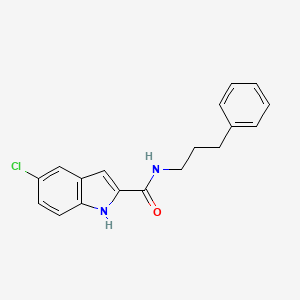

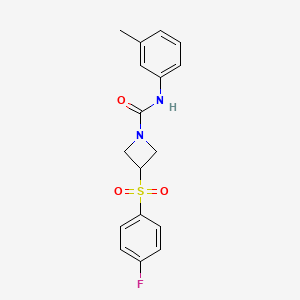

“N-(1H-indol-4-yl)thiourea” is a well-known indole derivative that has been studied for its significant biological activity, which includes anticancer, antimicrobial, and antifungal properties. It has a molecular weight of 191.26 .

Synthesis Analysis

A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular formula of “N-(1H-indol-4-yl)thiourea” is C9H9N3S . The average mass is 191.253 Da and the monoisotopic mass is 191.051712 Da .Chemical Reactions Analysis

“N-(1H-indol-4-yl)thiourea” has been used in the synthesis of various metal complexes, such as Mn(II), Co(II), Ni(II), and Cu(II) complexes . These complexes have been characterized by IR, UV–Visible, 1H NMR, 13C NMR, Mass, Powder XRD analysis .Applications De Recherche Scientifique

Antimicrobial Activity

(1H-indol-4-yl)thiourea: derivatives have been investigated for their antimicrobial potential. These compounds exhibit inhibitory effects against both Gram-positive cocci and Gram-negative rods . Additionally, some derivatives have demonstrated activity against specific bacterial enzymes, such as S. aureus topoisomerase IV and DNA gyrase .

Antiviral Properties

Researchers have explored the antiviral activity of (1H-indol-4-yl)thiourea derivatives against a wide range of DNA and RNA viruses. Notably, derivative 8 showed potent activity against HIV-1, including variants with clinically relevant mutations . This suggests its potential as an antiviral agent.

Anti-HIV Activity

As mentioned earlier, (1H-indol-4-yl)thiourea derivatives have demonstrated anti-HIV effects. Specifically, compound 6 exhibited significant inhibition against HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells . These findings highlight its relevance in combating HIV infections.

Biological Diversity

Indole derivatives, including (1H-indol-4-yl)thiourea , possess diverse biological activities. These include anti-inflammatory, antioxidant, anticancer, and antitubercular properties . The indole scaffold continues to inspire researchers in the quest for novel therapeutic agents.

Crystallographic Insights

The molecular structures of some (1H-indol-4-yl)thiourea derivatives have been confirmed through X-ray crystallography. For instance, compounds 8 and 28 underwent structural analysis, providing valuable insights into their three-dimensional arrangements .

Synthetic Drug Development

The indole nucleus serves as a crucial component in synthetic drug molecules. Researchers have explored various modifications of the indole scaffold to develop new and useful derivatives for therapeutic purposes .

Mécanisme D'action

Target of Action

N-(1H-indol-4-yl)thiourea, also known as (1H-indol-4-yl)thiourea, is a compound that belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may have multiple targets of action.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(1H-indol-4-yl)thiourea may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Safety and Hazards

Propriétés

IUPAC Name |

1H-indol-4-ylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9(13)12-8-3-1-2-7-6(8)4-5-11-7/h1-5,11H,(H3,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWGIYAKXYJQPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indol-4-yl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate](/img/structure/B2369344.png)

![N-(3-fluoro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369345.png)

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2369361.png)

![N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2369363.png)